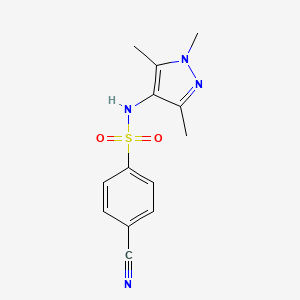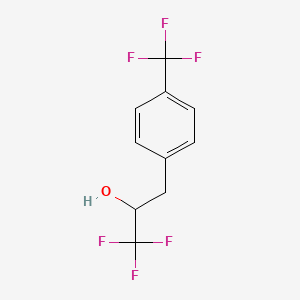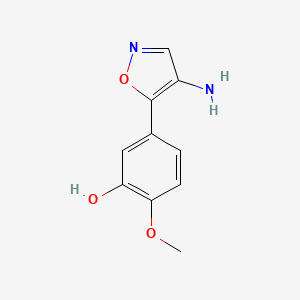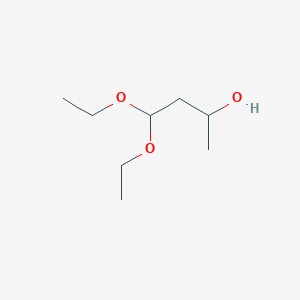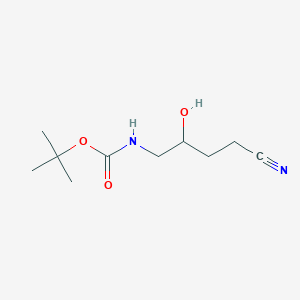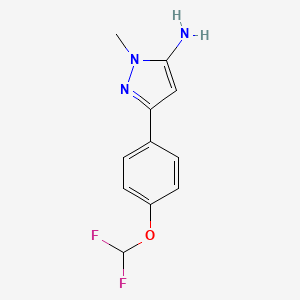![molecular formula C6H8FNO2 B13588029 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the amino group but shares the fluorinated bicyclic structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Does not contain the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.
Propriétés
Formule moléculaire |
C6H8FNO2 |
|---|---|
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10) |
Clé InChI |
YGXSXOPWPGCHMR-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
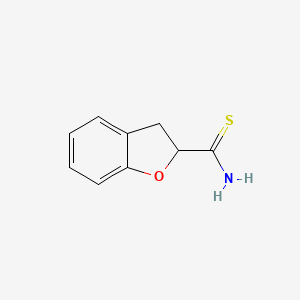
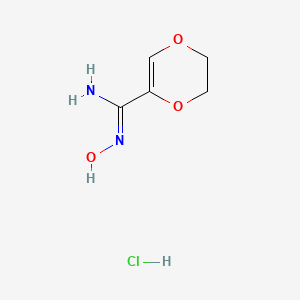
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
